2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
2-Bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a brominated benzamide derivative featuring a pyrrolidinone core substituted with a 3-methoxyphenyl group. The bromine substituent likely enhances lipophilicity and electronic effects, influencing intermolecular interactions and stability.
Properties
IUPAC Name |
2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-24-14-6-4-5-13(10-14)21-11-12(9-17(21)22)20-18(23)15-7-2-3-8-16(15)19/h2-8,10,12H,9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPUFHRWJSOHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Coupling Reaction: The final step involves coupling the brominated benzamide with the pyrrolidinone derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the methoxyphenyl group or the pyrrolidinone ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF (dimethylformamide), and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the methoxyphenyl group or pyrrolidinone ring.
Reduction: Reduced derivatives of the methoxyphenyl group or pyrrolidinone ring.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyphenyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Electronic Differences
- Core Heterocycle: The target compound’s pyrrolidinone ring contrasts with the pyrazolone scaffold in analogs from . Pyrrolidinones exhibit greater conformational flexibility but retain strong hydrogen-bonding capacity via the lactam carbonyl .
- Aryl Groups : The 3-methoxyphenyl group in the target compound may introduce steric effects distinct from the 2-methoxyphenyl group in ’s fluoro-benzamide, altering solubility and π-π stacking interactions.
Hydrogen-Bonding and Stability
DFT studies on pyrazolyl benzamides () reveal that amide N–H and carbonyl groups dominate hydrogen-bonding networks, with electrostatic contributions stabilizing the crystal lattice. The target compound’s lactam and methoxy groups are predicted to exhibit similar behavior, though experimental validation is required .
Bioactivity Implications
While bioactivity data for the target compound are unavailable, pyrazolyl benzamides show promise in medicinal chemistry due to their hydrogen-bonding motifs. The chloro analog’s lower molecular weight (356.81 vs. 389.25 for the target) may improve bioavailability, whereas bromine’s bulkier size could enhance target selectivity .
Biological Activity
2-Bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom and a methoxyphenyl group, suggests that it may exhibit various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₈H₁₇BrN₂O₃
- Molecular Weight : 389.2 g/mol
- CAS Number : 905681-98-3
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇BrN₂O₃ |
| Molecular Weight | 389.2 g/mol |
| CAS Number | 905681-98-3 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the bromine atom may enhance its reactivity, while the methoxy group can influence solubility and pharmacokinetics.
Research indicates that compounds with similar structural motifs often exhibit activities such as:
- Inhibition of Enzymatic Activity : Compounds with a benzamide moiety are known to inhibit certain enzymes, potentially leading to therapeutic effects against various diseases.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to pain, inflammation, or cancer.
In Vitro Studies
Recent studies have demonstrated the potential biological activities of related compounds. For instance:
- Anticancer Activity : Compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For example, derivatives with similar functional groups exhibited significant cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : Some studies suggest that compounds containing a bromine atom can exhibit antimicrobial activity due to their ability to disrupt bacterial cell membranes.
Case Studies
Several case studies have highlighted the biological effects of related compounds:
- Case Study 1 : A derivative of benzamide was tested for its ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting potential for development as an anticancer agent.
- Case Study 2 : A series of pyrrolidine derivatives were evaluated for their antichagasic activity, showing effective inhibition of Trypanosoma cruzi at low micromolar concentrations.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl ring and the pyrrolidine moiety significantly influence biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Increased reactivity |
| Methoxy Group | Enhanced solubility |
| Variations in Pyrrolidine Structure | Altered receptor binding affinities |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
